4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide
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Overview
Description
4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(cis-2-pentenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(cis-2-pentenyloxy)methyl]bromobenzene+Zn→4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of various molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are key intermediates in the development of drugs and bioactive molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in the production of high-value chemicals and materials underscores its industrial importance.
Mechanism of Action
The mechanism by which 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-carbon bond. The subsequent steps involve reductive elimination, resulting in the formation of the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the cis-2-pentenyloxy group.
4-[(4-Morpholino)methyl]phenylzinc Iodide: Contains a morpholino group instead of the cis-2-pentenyloxy group.
2-(Ethoxycarbonyl)phenylzinc Bromide: Contains an ethoxycarbonyl group instead of the cis-2-pentenyloxy group.
Uniqueness
The presence of the cis-2-pentenyloxy group in 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide imparts unique reactivity and selectivity in cross-coupling reactions. This structural feature allows for the formation of specific molecular architectures that are not easily accessible using other organozinc reagents.
Properties
Molecular Formula |
C12H15BrOZn |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);[(Z)-pent-2-enoxy]methylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3,5-9H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChI Key |
KSICOVJQKMBUDV-NAMRTZQUSA-M |
Isomeric SMILES |
CC/C=C\COCC1=CC=[C-]C=C1.[Zn+]Br |
Canonical SMILES |
CCC=CCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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